3-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
3-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzoxazole moiety linked to a piperidine ring via a sulfanyl group
Properties
Molecular Formula |
C17H22N2O3S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
tert-butyl 3-(1,3-benzoxazol-2-ylsulfanyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O3S/c1-17(2,3)22-16(20)19-10-6-7-12(11-19)23-15-18-13-8-4-5-9-14(13)21-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3 |
InChI Key |
JVMAOWZUVFHZBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester generally involves multi-step organic synthesis, starting from commercially available or easily prepared intermediates. The key steps include:
- Formation of the piperidine ring or use of a protected piperidine derivative.
- Introduction of the benzooxazol-2-ylsulfanyl moiety via nucleophilic substitution or coupling reactions.
- Installation or retention of the tert-butyl ester protecting group on the carboxylic acid functionality.
Specific Synthetic Routes
Reductive Amination and Sulfanyl Coupling
One common approach involves the reductive amination of a piperidine precursor followed by coupling with a benzooxazole thiol derivative. The piperidine ring can be synthesized or obtained as tert-butyl piperidine-1-carboxylate, which is then reacted with benzooxazol-2-ylsulfanyl reagents under nucleophilic substitution conditions.
Nucleophilic Substitution on Activated Piperidine Derivatives
Another method uses tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate as a starting material. This intermediate undergoes nucleophilic substitution with benzooxazole or related heterocycles in the presence of potassium carbonate in dimethylformamide at elevated temperatures (~100 °C) to afford the desired sulfanyl-substituted piperidine ester.
Ester Deprotection and Coupling
The tert-butyl ester group is typically introduced early in the synthesis as a protecting group. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) at 10% concentration, yielding the free acid. This acid can then be coupled with various amines or heterocyclic moieties using activating agents such as hydroxybenzotriazole (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of bases like diisopropylethylamine (DIPEA).
Example from Patent Literature
A related synthesis reported in patent CN106146459B describes the preparation of a structurally similar tert-butyl piperidine carboxylate derivative via reaction of 2-nitroaniline with 1-Boc-piperidine-4-carbaldehyde in ethanol-water solvent, followed by reduction and purification steps to yield the tert-butyl ester intermediate in high yield (86%). Though this example is for a benzimidazole derivative, the methodology is relevant for benzooxazole analogues.
Reaction Conditions and Optimization
Mechanistic Insights
- The nucleophilic substitution on the piperidine derivative involves displacement of a good leaving group (e.g., methylsulfonyl) by the benzooxazol-2-ylsulfanyl nucleophile.
- Ester deprotection proceeds via acid-catalyzed cleavage of the tert-butyl group, generating the free carboxylic acid.
- Coupling reactions utilize carbodiimide-type activation (HBTU/HOBt) to form amide bonds efficiently under mild conditions, preserving sensitive functional groups.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination + Coupling | Piperidine derivatives + benzooxazole thiol | NaBH₄, ethanol, HBTU, DIPEA | Straightforward, high yield | Requires careful control of reductive conditions |
| Nucleophilic Substitution | tert-butyl 4-((methylsulfonyl)oxy)piperidine + benzooxazole | K₂CO₃, DMF, 100 °C | Direct substitution | Sometimes low yield due to sterics |
| Ester Deprotection + Coupling | tert-butyl ester intermediates | TFA in CH₂Cl₂, HBTU/HOBt, DIPEA | Mild, efficient deprotection and coupling | Requires handling of strong acid |
Chemical Reactions Analysis
Types of Reactions
3-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
3-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: These compounds share the benzoxazole moiety and have similar chemical properties.
Piperidine derivatives: Compounds with a piperidine ring that exhibit similar reactivity.
Sulfanyl-containing compounds: Molecules with a sulfanyl group that can undergo similar oxidation and substitution reactions.
Uniqueness
3-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its benzoxazole and piperidine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
3-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its unique structural features, which include a benzoxazole moiety and a piperidine ring. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H21N3O5S
- Molecular Weight : 379.44 g/mol
- CAS Number : 1420985-10-9
Synthesis
The synthesis of 3-(benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves several key steps, typically including the formation of the piperidine ring followed by the introduction of the benzoxazole moiety. The tert-butyl ester serves as a protecting group for the carboxylic acid, facilitating further reactions and modifications.
Preliminary studies suggest that this compound exhibits various biological activities, particularly as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in numerous cellular processes, including metabolism and cell signaling pathways related to mood disorders and neurodegenerative diseases.
Therapeutic Potential
- Antidepressant Effects :
- Neuroprotective Properties :
- Antioxidant Activity :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| GSK-3β Inhibition | Reduced hyperactivity in manic-like rodent models | |
| Antioxidant | Inhibition of lipid peroxidation | |
| Neuroprotection | Modulation of apoptosis pathways |
Example Study: GSK-3β Inhibitors in Mood Disorders
A study investigated various inhibitors of GSK-3β, highlighting that compounds related to the piperidine class showed promising results in treating mood disorders. The administration of these compounds resulted in significant behavioral improvements in rodent models, suggesting their potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
